2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride
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Description
“2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride” is a chemical compound with the CAS number 348143-67-9 . It has a molecular weight of 228.68 and a molecular formula of C10H13ClN2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2,4-dimethoxyphenyl group attached to a 2-amino acetonitrile group, with a hydrochloride moiety . This structure suggests that the compound may have interesting chemical properties due to the presence of both electron-donating (methoxy) and electron-withdrawing (cyano) groups.Scientific Research Applications
Electrochemical Oxidation and Photoluminescence Material Synthesis : Research by Ekinci et al. (2000) explored the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, which shares a similar structural motif with 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride, on platinum electrodes. This study shed light on the potential of related compounds in creating new classes of photoluminescent materials, highlighting their utility in developing π-conjugated oligoaminothiophenes with unique absorbance and photoluminescence properties (Ekinci et al., 2000).
Biologically Active Scaffold Development : In the field of medicinal chemistry, Sroor (2019) reported the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds. These compounds were synthesized through reactions involving similar core structures, showcasing the potential of this compound in the development of novel therapeutic agents with high efficacy and specificity (Sroor, 2019).
Chemical Synthesis and X-ray Crystallography : Asiri et al. (2011) conducted a study focusing on the co-crystallization of related compounds, demonstrating the utility of such chemicals in the detailed structural analysis through X-ray crystallography. Their work provides a foundation for the use of this compound in materials science and structural biology, contributing to the understanding of molecular arrangements and interactions (Asiri et al., 2011).
Molecular Docking and Drug Development : Sharma et al. (2022) utilized similar compounds in the synthesis, characterization, and computational analysis for potential antimicrobial drugs. Their research included molecular docking studies, suggesting that derivatives of this compound could serve as active compounds in the development of new antimicrobial agents. This application underscores the compound's relevance in the pharmaceutical industry, especially in the ongoing search for novel therapeutic options (Sharma et al., 2022).
Properties
IUPAC Name |
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2;/h3-5,9H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQHLSMBCLCAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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